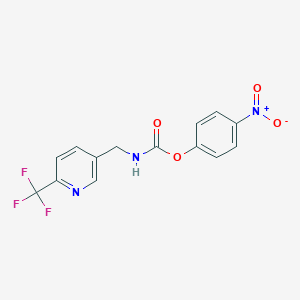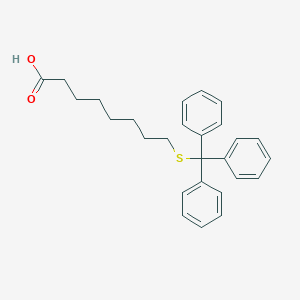
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.35 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group attached to a decanoate chain. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate typically involves the esterification of decanoic acid with 2,5-dioxopyrrolidin-1-yl. The azido group is introduced through a nucleophilic substitution reaction using sodium azide. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes under copper-catalyzed conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 2,5-dioxopyrrolidin-1-yl.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is utilized in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation, where the compound can be used to attach various functional groups to biomolecules. The azido group acts as a reactive site, allowing for the formation of covalent bonds with other molecules under mild conditions .
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate can be compared with other similar compounds such as:
2,5-Dioxopyrrolidin-1-yl 10-bromodecanoate: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry reactions.
2,5-Dioxopyrrolidin-1-yl 10-iododecanoate: Similar to the bromine derivative, this compound has an iodine atom, which also limits its reactivity compared to the azido group.
2,5-Dioxopyrrolidin-1-yl 10-aminodecanoate: This compound has an amine group, which can undergo different types of reactions compared to the azido group.
This compound stands out due to its high reactivity and versatility in forming stable triazole linkages, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 10-azidodecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c15-17-16-11-7-5-3-1-2-4-6-8-14(21)22-18-12(19)9-10-13(18)20/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACYPJQKNFOKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8168751.png)







